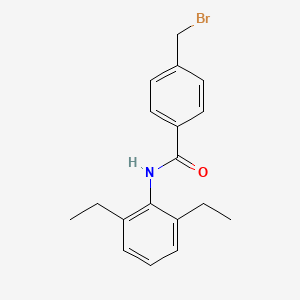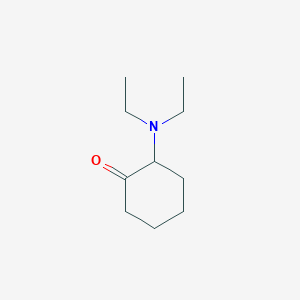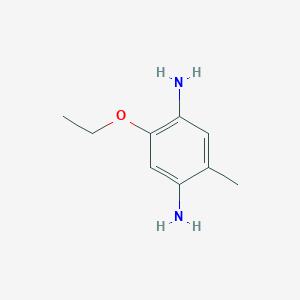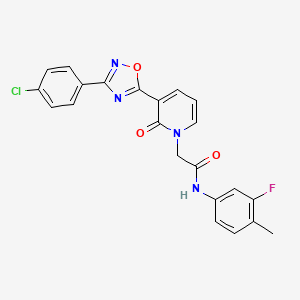
4-(bromomethyl)-N-(2,6-diethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Bromomethyl)-N-(2,6-diethylphenyl)benzamide (BMDEB) is an organic compound belonging to the class of benzamides. It is a colorless solid with a molecular formula of C17H21BrN2O and a molecular weight of 333.3 g/mol. BMDEB has a wide range of applications in scientific research, ranging from biochemical and physiological studies to laboratory experiments. It has been used as a model compound for studying the structure-activity relationships of benzamides and other related compounds.
Scientific Research Applications
Anticonvulsant Activity
4-(bromomethyl)-N-(2,6-diethylphenyl)benzamide and its derivatives have been studied for their potential anticonvulsant properties. In particular, Lambert et al. (1995) synthesized and evaluated two ameltolide analogues, one of which is 4-amino-N-(2,6-diethylphenyl)benzamide, for their efficacy in anticonvulsant models. These compounds showed superior activity compared to phenytoin in the maximal electroshock seizure test, highlighting their potential in anticonvulsant therapy (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Anti-Microbial Activity
Vijaya Laxmi et al. (2019) synthesized derivatives of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide and evaluated their antibacterial and antifungal activities. The study found significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy, suggesting a potential role in the development of new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Synthesis and Characterization of Derivatives
Research has been conducted on the synthesis and characterization of various derivatives of this compound. Cheng De-ju (2014, 2015) worked on the synthesis of N-allyl-4-piperidyl benzamide derivatives and N-piperidine benzamides CCR5 antagonists. These studies are important for understanding the chemical properties and potential therapeutic applications of these compounds (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Coordination Chemistry
Binzet et al. (2009) synthesized and characterized Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives. The study contributes to the field of coordination chemistry and the potential applications of these metal complexes (Binzet, Külcü, Flörke, & Arslan, 2009).
Anti-Tubercular Applications
Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide for potential anti-tubercular applications. The study indicates the promise of these compounds in treating tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Properties
IUPAC Name |
4-(bromomethyl)-N-(2,6-diethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-3-14-6-5-7-15(4-2)17(14)20-18(21)16-10-8-13(12-19)9-11-16/h5-11H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXNFXZQARWBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)

![[(2S)-1-(Piperidin-3-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2369488.png)


![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)
![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)
![(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime](/img/structure/B2369494.png)


